

Toxicological Profile and Safety Data of Nonanedral: An In-depth Technical Guide

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Compound of Interest

Compound Name: Nonanedral

Cat. No.: B3269762

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Introduction

Nonanedral, also known as nonanal or pelargonaldehyde (CAS No. 124-19-6), is a saturated fatty aldehyde with a characteristic aldehydic odor. It is found naturally in various essential oils and is used as a flavoring and fragrance ingredient. As with any chemical compound intended for potential use in drug development or other applications with human exposure, a thorough understanding of its toxicological profile is essential. This technical guide provides a comprehensive overview of the available safety data for **nonanedral**, including its acute toxicity, irritation potential, and genotoxicity. Where data for **nonanedral** is limited, information on structurally similar aldehydes, such as octanal and decanal, is provided for a comparative perspective.

Core Toxicological Data

The following tables summarize the key quantitative toxicological data for **nonanedral** and its structural analogs.

Table 1: Acute Toxicity Data

Compound	Test Species	Route of Administration	LD50 Value	Reference
Nonanedral	Rat	Oral	> 5000 mg/kg bw	[1]
Nonanedral	Rabbit	Dermal	> 5000 mg/kg bw	[1]
Octanal	Rat	Oral	5630 mg/kg bw	[2]
Octanal	Rabbit	Dermal	6350 mg/kg bw	[2]
Decanal	Rat	Oral	33,320 mg/kg bw	[3]

Table 2: Skin Irritation Data

Compound	Test Species	Exposure Duration	Observation	Result	Reference
Nonanedral	-	-	-	Causes skin irritation	
Octanal	Rabbit	24 hours	Mild irritation	Mild irritant	[4]
Decanal	Rabbit	4 hours	Well-defined erythema, very slight oedema; fully reversible	Not irritating	[3]

Table 3: Eye Irritation Data

Compound	Test Species	Observation	Result	Reference
Nonanediol	-	-	Causes serious eye irritation	
Octanal	Rabbit	Mild irritation	Mild irritant	[4]
Decanal	Rabbit	Moderate irritation (cornea score: 0, iris score: 0, conjunctivae score: 2, chemosis score: 2)	Irritating	[3]

Table 4: Genotoxicity Data

Compound	Test System	Result	Reference
Nonanediol	-	Positive results have been reported for genotoxicity for nonanal, in contrast to other aldehydes with molecular weights > 100 which were negative.	[4]
Cinnamaldehyde	Salmonella typhimurium (Ames test)	Mutagenic	[5]

Note: While a reference suggests **nonanediol** has shown positive genotoxicity results, the specific study and data are not readily available in the public domain.[4]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which represent the standard for assessing the safety of chemical substances.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of a substance is typically determined using a limit test or a full LD50 test.

- **Animal Selection:** Healthy, young adult rats of a single sex (or both, in separate studies) are used.
- **Acclimatization:** Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.
- **Fasting:** Animals are fasted overnight prior to dosing.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle may be used for administration.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- **Necropsy:** All animals (those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

- **Animal Selection:** Healthy, young adult albino rabbits are used.
- **Preparation of the Skin:** The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- **Application of Test Substance:** A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and a semi-occlusive dressing.

- **Exposure Duration:** The exposure period is typically 4 hours.
- **Observation:** After the exposure period, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

- **Animal Selection:** Healthy, young adult albino rabbits are used.
- **Application of Test Substance:** A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for the degree of irritation and any corrosive effects.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- **Test Strains:** Several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*) are used.
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance.
- **Plate Incorporation Method:** The bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.
- **Incubation:** The plates are incubated for 48-72 hours at 37°C.

- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

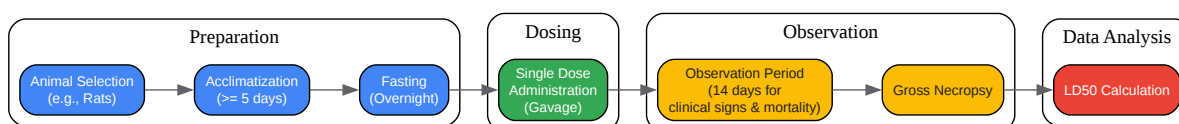
Signaling Pathways

Aldehydes, as a class of reactive compounds, can interact with cellular macromolecules and modulate various signaling pathways, often through the induction of oxidative stress. While specific data for **nonanedia** is limited, the following pathways are known to be affected by other aldehydes and may be relevant to **nonanedia**'s toxicological mechanism.

- **NF-κB Signaling Pathway:** Aldehydes can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[6][7] This activation can lead to the transcription of pro-inflammatory genes.
- **MAPK Signaling Pathway:** The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[8][9] Aldehydes have been shown to activate various components of the MAPK pathway, including p38 and JNK, which can contribute to cellular stress responses and toxicity.[10]

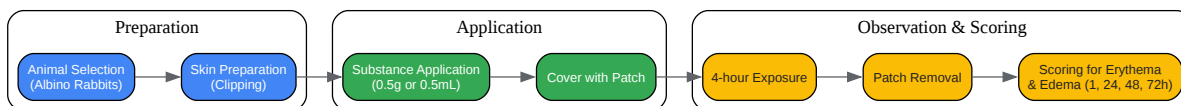
Visualizations

Experimental Workflow Diagrams



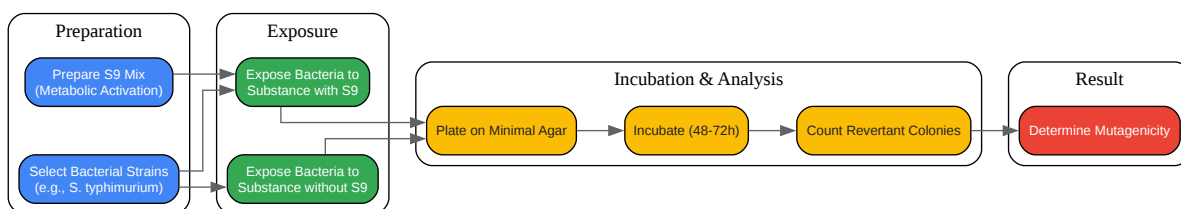
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Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).



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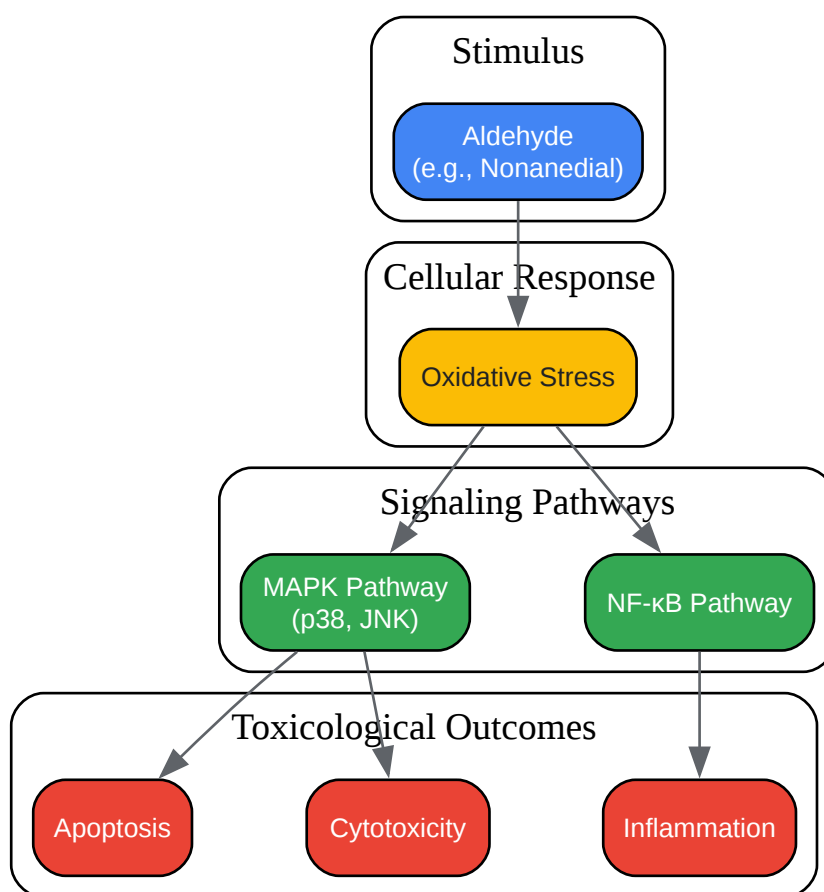
Caption: Workflow for Dermal Irritation Testing (OECD 404).



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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Signaling Pathway Diagram



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Caption: Potential signaling pathways activated by aldehydes leading to toxicological outcomes.

Conclusion

Nonanedial exhibits low acute toxicity via the oral and dermal routes. However, it is classified as a skin and eye irritant. While there is an indication of potential genotoxicity, specific data from standardized assays like the Ames test are not readily available in the public literature. The toxicological mechanisms of aldehydes, in general, involve the induction of oxidative stress and the activation of pro-inflammatory and cell-death-related signaling pathways such as NF-κB and MAPK. Further studies are warranted to fully characterize the toxicological profile of **nonanedial**, particularly concerning its genotoxic potential and the specific signaling pathways it may modulate. For drug development professionals, this information underscores the need

for careful handling to avoid skin and eye contact and suggests that further genotoxicity testing would be a critical step in a comprehensive safety assessment.

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